molecular formula C8H14N4O3 B12064118 N2-acetyl-N6-diazo-L-lysine

N2-acetyl-N6-diazo-L-lysine

Cat. No.: B12064118
M. Wt: 214.22 g/mol
InChI Key: YVTWABJVKYDHGY-UHFFFAOYSA-N
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Description

N2-acetyl-N6-diazo-L-lysine: is a derivative of the amino acid lysine, characterized by the presence of both an acetyl group and a diazo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-acetyl-N6-diazo-L-lysine typically involves the acetylation of L-lysine followed by the introduction of a diazo group. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The diazo group can be introduced using diazotization reactions, which involve the reaction of an amine with nitrous acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N2-acetyl-N6-diazo-L-lysine can undergo various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form different products.

    Reduction: The diazo group can be reduced to form amines.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halides or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: N2-acetyl-N6-diazo-L-lysine is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study protein modifications and interactions. Its diazo group can be used for labeling and tracking proteins in various biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to modify proteins can be harnessed to develop targeted treatments.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N2-acetyl-N6-diazo-L-lysine involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This can influence various cellular pathways and processes, including gene expression, signal transduction, and enzyme activity.

Comparison with Similar Compounds

    N2-acetyl-L-lysine: Similar in structure but lacks the diazo group.

    N6-diazo-L-lysine: Contains the diazo group but lacks the acetyl group.

    N2-Citryl-N6-acetyl-N6-hydroxy-L-lysine: Another derivative with different functional groups.

Uniqueness: N2-acetyl-N6-diazo-L-lysine is unique due to the presence of both acetyl and diazo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a versatile compound in scientific research.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-acetamido-6-azidohexanoic acid

InChI

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)

InChI Key

YVTWABJVKYDHGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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